molecular formula C7H12N2O B2690384 2,7-Diazaspiro[3.5]nonan-1-one CAS No. 1147422-92-1

2,7-Diazaspiro[3.5]nonan-1-one

カタログ番号: B2690384
CAS番号: 1147422-92-1
分子量: 140.186
InChIキー: ZSJNNIPCNKKLHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-Diazaspiro[35]nonan-1-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

作用機序

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alternation in human cancer .

Mode of Action

This compound interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .

Biochemical Pathways

The binding of this compound to the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high metabolic stability in human and mouse liver microsomes . This stability suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The binding of this compound to the KRAS G12C protein inhibits the protein’s activity . This inhibition can lead to a decrease in cellular proliferation and differentiation, potentially slowing the growth of cancer cells . In a mouse model, this compound showed a dose-dependent antitumor effect .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. For example, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8 degrees Celsius . These conditions help maintain the compound’s stability and efficacy .

生化学分析

Biochemical Properties

2,7-Diazaspiro[3.5]nonan-1-one interacts with the KRAS G12C protein . The compound binds in the switch-II pocket of KRAS G12C, a critical area for the protein’s function .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. It acts as a potent inhibitor against KRAS G12C, a protein that plays a key role in cellular proliferation and differentiation . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the switch-II pocket of KRAS G12C . This binding interaction leads to the inhibition of the protein, thereby affecting its function at the molecular level.

Temporal Effects in Laboratory Settings

The compound has been shown to have high metabolic stabilities in human and mouse liver microsomes .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects.

Metabolic Pathways

Given its interaction with KRAS G12C, it is likely that it interacts with enzymes or cofactors related to this protein .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

2,7-Diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of N-alkyl or N-acyl derivatives

科学的研究の応用

Medicinal Chemistry

2,7-Diazaspiro[3.5]nonan-1-one serves as a valuable scaffold for developing potential therapeutic agents. Its derivatives have been shown to act as potent covalent inhibitors against the KRAS G12C protein, which is implicated in several cancers. A notable study demonstrated that derivatives of this compound effectively bind to the switch-II pocket of KRAS G12C, showcasing high metabolic stability and dose-dependent antitumor effects in xenograft mouse models .

Biological Studies

The compound is utilized in studies aimed at understanding its interactions with biological targets such as proteins and nucleic acids. For instance, research has indicated that this compound derivatives can function as ligands for sigma receptors, which play roles in pain modulation and neuroprotection. These derivatives exhibit significant binding affinities and biological effects, making them subjects of interest in pharmacological research.

Industrial Applications

In addition to its medicinal uses, this compound is employed in synthesizing specialty chemicals and as an intermediate for more complex molecules. Its structural characteristics facilitate various synthetic pathways, enhancing its utility in industrial chemistry.

Case Study 1: KRAS G12C Inhibition

A research study focused on a series of derivatives based on this compound highlighted their effectiveness as covalent inhibitors against KRAS G12C. The lead compound identified showed promising results in terms of metabolic stability and antitumor efficacy when tested in vivo using NCI-H1373 xenograft mouse models .

Case Study 2: Sigma Receptor Interaction

Another study explored the bioactivation potential of derivatives containing this compound in relation to sigma receptors. The findings revealed that these compounds could act as inverse agonists or antagonists at these receptors, providing insights into their pharmacological profiles and potential therapeutic applications for conditions like pain management and neuroprotection .

類似化合物との比較

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 2,7-Diazaspiro[3.5]nonane

Uniqueness

2,7-Diazaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher metabolic stability and potency as a covalent inhibitor, making it a valuable scaffold in drug discovery .

生物活性

2,7-Diazaspiro[3.5]nonan-1-one is a heterocyclic compound characterized by its unique spiro structure, which consists of a diazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a ligand for various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N2C_7H_{14}N_2, with a molecular weight of approximately 142.20 g/mol. Its structural characteristics include:

  • Spirocyclic framework : Facilitates unique interactions with biological macromolecules.
  • Functional groups : The presence of a ketone group at the 1-position enhances its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Target Interaction :
    • Acts as a ligand for the von Hippel-Lindau (VHL) protein , influencing the ubiquitin-proteasome system (UPS) and leading to targeted degradation of specific proteins involved in various diseases .
    • Exhibits potential as a covalent inhibitor for KRAS G12C , a common mutation in several cancers, by binding covalently to cysteine residues within the protein .
  • Biochemical Pathways :
    • Modulates signaling pathways associated with tumor growth and survival.
    • Interacts with enzymes and receptors relevant to disease mechanisms, including those involved in metabolic regulation .

Pharmacological Applications

The compound has shown promise in various therapeutic contexts:

  • Cancer Research :
    • Derivatives of this compound have been evaluated for their ability to inhibit tumor growth, particularly against solid tumors harboring KRAS mutations .
    • Studies indicate that these compounds exhibit favorable metabolic stability and anti-tumor activity .
  • Antimicrobial Activity :
    • Certain derivatives have been identified as potential antitubercular agents, demonstrating significant in vitro activity against Mycobacterium tuberculosis .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

StudyFindings
Ghrelin Receptor Study Investigated as an inverse agonist for ghrelin receptors; showed potential in metabolic disorders .
KRAS G12C Inhibition Demonstrated efficacy as a covalent inhibitor with notable anti-tumor properties .
Antitubercular Activity Exhibited promising results against Mycobacterium tuberculosis, indicating its potential in treating drug-resistant infections .

特性

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNNIPCNKKLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-oxo-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester (150 mg, 0.624 mmol) in DCM (6 mL) was added TFA (3 mL) and the resulting solution stirred at RT for 1 h. The crude reaction mixture was loaded onto a Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to provide 2,7-diaza-spiro[3.5]nonan-1-one as a colourless oil. To a suspension of 2,7-diaza-spiro[3.5]nonan-1-one (0.624 mmol) in dichloroethane (13 mL) were added 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (130 mg, 0.458 mmol) and sodium triacetoxyborohydride (146 mg, 0.689 mmol) and the resulting suspension stirred at RT for 18 h. The reaction was quenched with water and loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH. The resulting residue was then purified by column chromatography to give the title compound as a white solid (93 mg, 50%)
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。